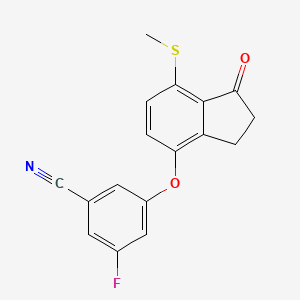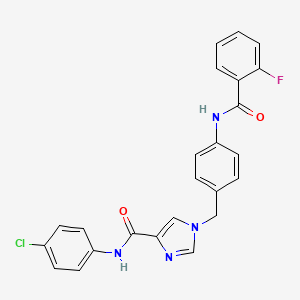![molecular formula C26H21F3N4O3S B2728544 4-methoxy-N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-4-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide CAS No. 476434-37-4](/img/structure/B2728544.png)
4-methoxy-N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-4-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-4-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core with multiple functional groups, including a methoxy group, a phenacylsulfanyl group, and a trifluoromethyl-substituted triazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-4-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This method involves the reaction of boronic acids with halides in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-4-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines
Scientific Research Applications
4-methoxy-N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-4-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its specific functional groups may play a role in modulating biological pathways.
Industry: It is used in the development of specialty chemicals and advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-methoxy-N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-4-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 4-methoxy-N-methyl-: This compound has a similar methoxy group but lacks the complex triazole and phenacylsulfanyl groups.
MK-0767 (KRP-297): This compound features a thiazolidinedione ring and is studied for its potential in treating diabetes.
Uniqueness
4-methoxy-N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-4-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide stands out due to its combination of functional groups, which confer unique chemical and biological properties. Its trifluoromethyl-substituted triazole ring, in particular, is not commonly found in similar compounds, making it a valuable subject for further research.
Properties
IUPAC Name |
4-methoxy-N-[[5-phenacylsulfanyl-4-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21F3N4O3S/c1-36-21-13-7-18(8-14-21)24(35)30-15-23-31-32-25(37-16-22(34)17-5-3-2-4-6-17)33(23)20-11-9-19(10-12-20)26(27,28)29/h2-14H,15-16H2,1H3,(H,30,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPIJIGSZONKFEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)C(F)(F)F)SCC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[1-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine](/img/structure/B2728464.png)

![4-[(4-Fluorosulfonyloxyphenyl)methyl]pyridine](/img/structure/B2728468.png)



![2-Ethyl-5-((3-methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2728479.png)


![5-Bromo-2-[(1S)-1-carboxyethoxy]benzoic acid](/img/structure/B2728482.png)
![{[4-(3-chloro-4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B2728483.png)

